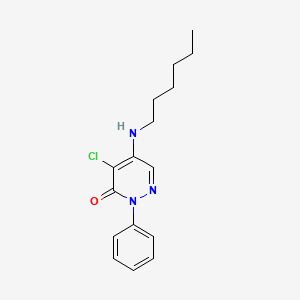
4-Chloro-5-(hexylamino)-2-phenylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-(hexylamino)-2-phenylpyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(hexylamino)-2-phenylpyridazin-3(2H)-one typically involves the reaction of 4-chloro-2-phenylpyridazin-3(2H)-one with hexylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Chloro-5-(hexylamino)-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides of the pyridazinone ring.
Reduction: Amine derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-5-(hexylamino)-2-phenylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-5-(hexylamino)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and enzyme activities.
類似化合物との比較
Similar Compounds
- 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone
- 4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol
Comparison
Compared to similar compounds, 4-Chloro-5-(hexylamino)-2-phenylpyridazin-3(2H)-one is unique due to its hexylamino substituent, which may confer different biological activities and chemical reactivity. The presence of the hexyl group can influence the compound’s lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
特性
CAS番号 |
923027-34-3 |
|---|---|
分子式 |
C16H20ClN3O |
分子量 |
305.80 g/mol |
IUPAC名 |
4-chloro-5-(hexylamino)-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C16H20ClN3O/c1-2-3-4-8-11-18-14-12-19-20(16(21)15(14)17)13-9-6-5-7-10-13/h5-7,9-10,12,18H,2-4,8,11H2,1H3 |
InChIキー |
DSGCPZBUGQFRIB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)
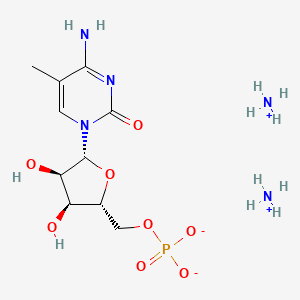
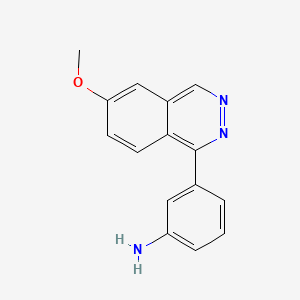
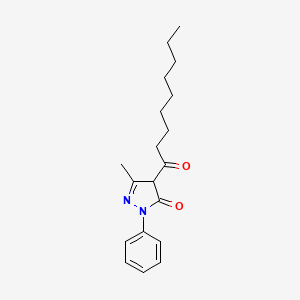
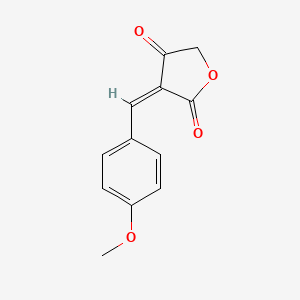

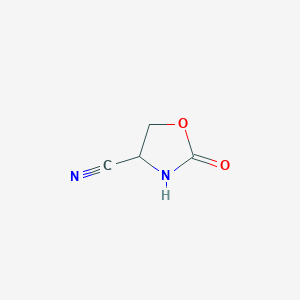

![[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile](/img/structure/B12921425.png)
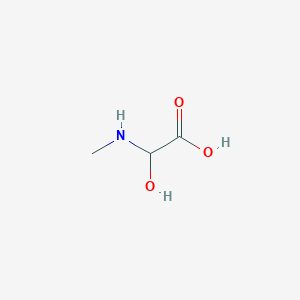
![6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12921434.png)
![6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B12921437.png)

